molecular formula C17H19ClO B14195876 4-Butoxy-4'-(chloromethyl)-1,1'-biphenyl CAS No. 920281-55-6

4-Butoxy-4'-(chloromethyl)-1,1'-biphenyl

Cat. No.: B14195876
CAS No.: 920281-55-6
M. Wt: 274.8 g/mol
InChI Key: UDUOULICEJRIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl is an organic compound with the molecular formula C17H19ClO It is a biphenyl derivative where one phenyl ring is substituted with a butoxy group and the other with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with 4-butoxybenzene and 4-chloromethylbenzene.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.

    Catalysts: A Lewis acid catalyst, such as aluminum chloride (AlCl3), is often used to facilitate the Friedel-Crafts alkylation reaction.

    Procedure: The 4-butoxybenzene is reacted with 4-chloromethylbenzene in the presence of the catalyst at a controlled temperature, typically around 0-5°C, to yield 4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl.

Industrial Production Methods

In an industrial setting, the production of 4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and catalyst concentration, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Major Products

    Substitution: Products include ethers, esters, or amines, depending on the nucleophile used.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl has several applications in scientific research:

    Materials Science: It is used in the synthesis of liquid crystalline materials, which have applications in display technologies.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl depends on the specific application and the target molecule. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation reactions, the butoxy group undergoes electron transfer processes, leading to the formation of oxidized products.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxy-4’-methyl-1,1’-biphenyl: Similar structure but with a methyl group instead of a chloromethyl group.

    4-Butoxy-4’-cyanobiphenyl: Contains a cyano group instead of a chloromethyl group.

    4-Butoxy-4’-methoxy-1,1’-biphenyl: Contains a methoxy group instead of a chloromethyl group.

Uniqueness

4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl is unique due to the presence of both a butoxy and a chloromethyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and materials science.

Properties

CAS No.

920281-55-6

Molecular Formula

C17H19ClO

Molecular Weight

274.8 g/mol

IUPAC Name

1-butoxy-4-[4-(chloromethyl)phenyl]benzene

InChI

InChI=1S/C17H19ClO/c1-2-3-12-19-17-10-8-16(9-11-17)15-6-4-14(13-18)5-7-15/h4-11H,2-3,12-13H2,1H3

InChI Key

UDUOULICEJRIPP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.